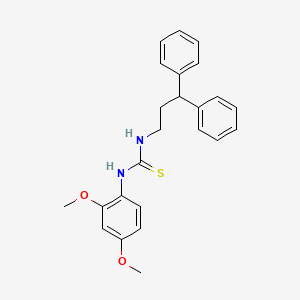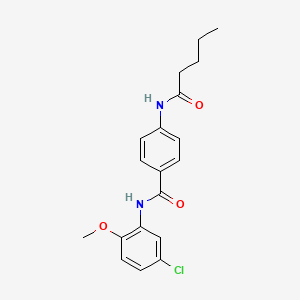
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and viral replication. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have minimal toxicity in vitro and in vivo studies. It has been shown to exhibit low cytotoxicity against normal human cells, making it a promising therapeutic agent. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to exhibit excellent bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. It is easy to synthesize and has excellent reproducibility. Additionally, it exhibits minimal toxicity, making it an ideal candidate for in vitro and in vivo studies. However, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea research. One potential application is in the development of novel antifungal agents. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has shown promise as a potential anticancer agent, and further studies are needed to explore its therapeutic potential. Finally, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea may have potential as an antiviral agent, and further studies are needed to explore its activity against other viral species.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its diverse biological activities, including antifungal, antiviral, and anticancer properties. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments, including its ease of synthesis, minimal toxicity, and excellent bioavailability. However, further studies are needed to explore its therapeutic potential and to address its limitations.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been extensively studied for its diverse biological activities. It has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, it has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,3-diphenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-20-13-14-22(23(17-20)28-2)26-24(29)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNZVXQWGIVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,4-dichlorobenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B4844179.png)
![4-(4-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4844192.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4844207.png)
![4-bromo-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4844208.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844211.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4844222.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4844242.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844249.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844285.png)